molecular formula C15H12N4OS B1393046 5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-60-2

5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B1393046
M. Wt: 296.3 g/mol
InChI Key: OLBQDCAJQTWUMM-UHFFFAOYSA-N
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Description

5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (hereafter referred to as 5-APM) is a small molecule that has been used in various scientific research applications. It is a derivative of imidazolidin-4-one and has a unique structure that allows it to interact with various biological molecules. 5-APM has been used in a variety of different research fields, including biochemistry, physiology, and pharmacology. The aim of

Scientific Research Applications

Synthesis Pathway

The synthesis of derivatives related to "5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one" involves a multi-step process. Starting with the condensation of 2-aminopyridine and isatin, followed by reaction with thioacetic acid, various araldehydes, and hydroxylamine hydrochloride, leading to the formation of targeted compounds. This process is illustrated in studies like Thadhaney et al. (2010), where they synthesized similar compounds and confirmed their structures through IR, 1H NMR, and mass spectral data (Thadhaney et al., 2010).

Antimicrobial Activity

Compounds synthesized using a similar method have been screened for antimicrobial activity. For instance, Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and evaluated their in vitro antibacterial activity against various bacteria and fungi, demonstrating significant antimicrobial potential (Baviskar et al., 2013).

Supramolecular Reagents

Bifunctional Aromatic N-Heterocycles

A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, as detailed by Aakeröy et al. (2007). These compounds were created through palladium-catalyzed cross-coupling reactions and characterized by single-crystal X-ray crystallography. This study contributes to understanding the balance of hydrogen-bond donors and acceptors in similar N-heterocycles (Aakeröy et al., 2007).

Anticancer Agents

Novel Thiadiazoles and Thiazoles

Compounds with structures related to "5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one" have been synthesized and evaluated as potential anticancer agents. For example, Gomha et al. (2014) synthesized novel thiadiazole and thiazole derivatives incorporating a pyrazole moiety and evaluated their anticancer activity against breast carcinoma cell lines, indicating a significant inhibitory effect on cellular growth (Gomha et al., 2014).

properties

IUPAC Name

5-[(2-aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H2,16,17)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBQDCAJQTWUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)N)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
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5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

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